Cytotoxicity Against MT-4 Human CD4⁺ Lymphocytes: Target Compound (1g) vs. Des-Methyl Analog (1a) and Positional Isomer (1h)
In the Vicini et al. 2003 study, the cytotoxicity (CC₅₀) of compound 1g against MT-4 human CD4⁺ T-lymphoblastoid cells was 8 μM, compared to 9 μM for the des-methyl analog 1a (benzo[d]isothiazol-3-yl-(2-chloro-benzylidene)-amine, lacking the 5-methyl group) and 7 μM for the positional isomer 1h (C₁₅H₁₁ClN₂S, identical molecular formula, likely the 3-chlorophenyl regioisomer) [1]. All three compounds fall within the 4–9 μM CC₅₀ range reported for the entire benzo[d]isothiazole series, confirming that the 5-methyl-2-chlorophenyl substitution pattern of 1g retains the hallmark cytotoxicity of this chemotype while exhibiting a potency intermediate between the des-methyl (1a) and regioisomeric (1h) counterparts [1].
| Evidence Dimension | Cytotoxicity (CC₅₀) against MT-4 human CD4⁺ T-lymphoblastoid cells |
|---|---|
| Target Compound Data | CC₅₀ = 8 μM (compound 1g) |
| Comparator Or Baseline | 1a (des-methyl analog): CC₅₀ = 9 μM; 1h (positional isomer): CC₅₀ = 7 μM |
| Quantified Difference | 1g is 1.1-fold more cytotoxic than 1a and 1.14-fold less cytotoxic than 1h |
| Conditions | MT-4 cells; MTT assay; 96 h incubation at 37 °C; data represent mean of three independent determinations with <15% variation among duplicates [1] |
Why This Matters
This cytotoxicity is the defining biological feature of the benzo[d]isothiazole chemotype and is absent in benzothiazole and thiazole analogs; procurement of 1g over 1a ensures the presence of the 5-methyl group which modulates potency within the cytotoxic range.
- [1] Vicini P, Geronikaki A, Incerti M, Busonera B, Poni G, Cabras CA, La Colla P. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 2003; 11(22): 4785–4789. DOI: 10.1016/S0968-0896(03)00493-0. View Source
